molecular formula C19H20Cl3N5O2S B11464581 N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No.: B11464581
M. Wt: 488.8 g/mol
InChI Key: KLPAYWZWJAQTNE-UHFFFAOYSA-N
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Description

The compound ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves multiple steps, including the formation of the chlorinated phenyl groups, the introduction of methoxy groups, and the incorporation of the tetrazole ring. Common synthetic routes may involve:

    Chlorination: Introduction of chlorine atoms to the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: Addition of methoxy groups using methanol and a strong acid catalyst.

    Tetrazole Formation: Synthesis of the tetrazole ring through cyclization reactions involving hydrazoic acid and nitriles.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions in controlled environments to ensure purity and yield. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of chlorinated phenyl groups to phenyl groups using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions where chlorine atoms are replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler phenyl derivatives.

Scientific Research Applications

({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways involving chlorinated phenyl groups and tetrazole rings.

    Medicine: May serve as a precursor for developing pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated phenyl groups and tetrazole ring may bind to specific sites, altering the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H20Cl3N5O2S

Molecular Weight

488.8 g/mol

IUPAC Name

N-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C19H20Cl3N5O2S/c1-27-19(24-25-26-27)30-6-5-23-10-12-7-16(22)18(17(8-12)28-2)29-11-13-3-4-14(20)9-15(13)21/h3-4,7-9,23H,5-6,10-11H2,1-2H3

InChI Key

KLPAYWZWJAQTNE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OCC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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